molecular formula C11H15NO2 B1425080 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1083246-49-4

9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B1425080
M. Wt: 193.24 g/mol
InChI Key: NYLULYMPHJAUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a chemical compound with diverse applications in scientific research. It contains a total of 30 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aromatic) .


Synthesis Analysis

The synthesis of benzoazepines, such as “9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine”, often involves the formation of an intermediate five-membered azacycle, followed by rearrangement leading to a carbocation .


Molecular Structure Analysis

The molecular structure of “9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is characterized by a seven-membered ring and an eleven-membered ring. It also contains a secondary amine and two aromatic ethers .


Physical And Chemical Properties Analysis

“9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” has a molecular weight of 193.25 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Spectroscopic Analysis : A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds related to 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, were synthesized and analyzed using spectroscopy and X-ray diffraction. The molecular structures, charge distributions, and regions of electrophilic and nucleophilic reactivity were examined, revealing potential for nonlinear optical (NLO) applications (Almansour et al., 2016).

  • Diastereoselective Synthesis : In a study on the synthesis of tetrahydrobenzo[f][1,4]oxazepines, diastereoselective methods were developed, demonstrating the versatility and drug-like potential of these compounds in medicinal chemistry (Banfi et al., 2013).

Safety And Hazards

The safety information for “9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

9-ethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-13-10-5-3-4-9-8-12-6-7-14-11(9)10/h3-5,12H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLULYMPHJAUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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